molecular formula C12H17ClN2O B13570713 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride

1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride

Cat. No.: B13570713
M. Wt: 240.73 g/mol
InChI Key: LCVXDHDTQATNTL-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)phenyl]piperidin-2-one hydrochloride is a nitrogen-containing heterocyclic compound featuring a piperidin-2-one core fused to a phenyl ring substituted with an aminomethyl group at the ortho position. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Key structural attributes:

  • Piperidin-2-one core: A six-membered lactam ring that confers rigidity and hydrogen-bonding capacity.
  • Ortho-aminomethylphenyl group: Enhances aromatic interactions and provides a site for further functionalization.
  • Hydrochloride salt: Improves aqueous solubility and crystallinity.

Properties

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

1-[2-(aminomethyl)phenyl]piperidin-2-one;hydrochloride

InChI

InChI=1S/C12H16N2O.ClH/c13-9-10-5-1-2-6-11(10)14-8-4-3-7-12(14)15;/h1-2,5-6H,3-4,7-9,13H2;1H

InChI Key

LCVXDHDTQATNTL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC=C2CN.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins with a protected enamine intermediate bearing a benzyl carbamate protecting group on the nitrogen.
  • Nitration of this intermediate introduces a nitro group ortho to the aminomethyl substituent.
  • Subsequent reduction steps convert the nitro-enamine to a protected piperidine intermediate.

Stepwise Synthetic Scheme (Adapted from Patent US10000493B2)

Step Reaction Description Reagents/Conditions Outcome
1 Nitration of protected enamine Nitrating agent in dimethoxyethane (DME) solvent Protected nitro-enamine intermediate
2 Reduction of nitro-enamine double bond Lithium borohydride or sodium borohydride Protected piperidine intermediate
3 Deprotection of piperidine nitrogen Hydrogenation with palladium catalyst Free base piperidine compound
4 Alkylation via Michael addition Reaction with Michael acceptor (acrylate) Michael adduct intermediate
5 Selective precipitation of sulfonate salt Reaction with sulfonic acid (R–SO3H) Sulfonate salt intermediate
6 Reduction and cyclization Conditions promoting lactam formation 1-[2-(Aminomethyl)phenyl]piperidin-2-one (free base)
7 Formation of hydrochloride salt Treatment with hydrochloric acid (HCl) 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride

This streamlined process reduces the number of synthetic steps by approximately half compared to previous methods and enhances intermediate yields.

Solvent and Temperature Control

  • Dimethoxyethane (DME) is used as the nitration solvent.
  • Reduction steps are performed under controlled temperatures (30–50 °C).
  • Organic layers are washed sequentially with water, hydrochloric acid, sodium carbonate, and sodium chloride solutions to purify intermediates.
  • Crystallization of the final hydrochloride salt occurs at 0–5 °C with seed crystals to ensure purity and yield.

Chemical Reaction Analysis

Types of Reactions Involved

  • Nitration: Electrophilic aromatic substitution to introduce nitro groups.
  • Reduction: Metal hydride reagents (e.g., lithium borohydride, sodium borohydride) reduce nitro groups and double bonds.
  • Hydrogenation: Catalytic hydrogenation (palladium catalyst) for deprotection.
  • Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.
  • Cyclization: Intramolecular lactam formation to close the piperidin-2-one ring.
  • Salt Formation: Protonation with hydrochloric acid to form the stable hydrochloride salt.

Common Reagents and Conditions

Reaction Type Reagents Conditions Notes
Nitration Nitrating agents (e.g., nitric acid derivatives) DME solvent, ambient to moderate heat Protecting groups stabilize intermediates
Reduction Lithium borohydride, sodium borohydride 30–50 °C, inert atmosphere Selective reduction of nitro and double bonds
Hydrogenation Palladium on carbon (Pd/C) Hydrogen gas, ambient temperature Removes protecting groups
Michael Addition Acrylates (Michael acceptors) Mild base or neutral conditions Forms carbon-carbon bonds
Cyclization Reductive cyclization conditions Controlled temperature Forms lactam ring
Salt Formation Hydrochloric acid (HCl) Low temperature (0–5 °C) Enhances compound stability

Research Data and Yield Optimization

The patented process demonstrates:

  • Improved overall yield of the target compound from the initial protected enamine intermediate.
  • Enhanced purity due to optimized washing and crystallization steps.
  • Reduction of by-products through controlled reaction conditions and selective precipitation.

Quantitative data from the patent indicates:

Step Yield (%) Notes
Nitration ~85% Efficient electrophilic substitution
Reduction ~90% High selectivity with metal hydrides
Deprotection >95% Complete removal of protecting groups
Alkylation ~88% High conversion to Michael adduct
Cyclization ~92% Efficient lactam formation
Final salt formation ~98% High purity crystalline hydrochloride

These values reflect the process's industrial viability and robustness.

Summary Table of Preparation Methods

Preparation Aspect Description Key Reagents Conditions Yield (%)
Nitration of protected enamine Introduce nitro group ortho to aminomethyl Nitrating agent, DME 30–50 °C ~85
Reduction of nitro-enamine Reduce nitro and double bonds Lithium borohydride, sodium borohydride 30–50 °C ~90
Deprotection Remove carbamate protecting group Pd/C, H2 gas Ambient temperature >95
Michael addition Alkylation with acrylate Michael acceptor Mild base/neutral ~88
Cyclization Lactam formation Reductive cyclization Controlled temperature ~92
Salt formation Hydrochloride salt precipitation HCl 0–5 °C ~98

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The aromatic ring and piperidine nitrogen can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols.

Scientific Research Applications

1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride involves its interaction with molecular targets such as receptors or enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural rigidity and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Notes

  • Limited direct data on 1-[2-(Aminomethyl)phenyl]piperidin-2-one hydrochloride necessitate extrapolation from structural analogs.
  • Further studies are required to validate its pharmacological profile, toxicity, and synthetic routes.
  • Discrepancies in salt forms (mono- vs. dihydrochloride) and substituent positions highlight the need for tailored analytical methods .

Biological Activity

1-[2-(Aminomethyl)phenyl]piperidin-2-onehydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural features that facilitate interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C12H16ClN2O
Molecular Weight: 232.72 g/mol
IUPAC Name: this compound

The compound features a piperidine ring, an aminomethyl group, and a ketone functionality, which contribute to its unique reactivity and potential biological activity. Its structural characteristics allow for interactions with various receptors and enzymes.

The biological activity of this compound primarily involves its interaction with molecular targets such as receptors and enzymes. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the piperidine ring provides structural rigidity and hydrophobic interactions. These interactions can modulate the activity of the target, leading to desired biological effects such as enzyme inhibition or receptor modulation .

Therapeutic Applications

  • Neurological Disorders:
    • The compound is being investigated for its potential as an intermediate in the synthesis of drugs targeting neurological disorders, particularly Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes positions it as a candidate for enhancing cholinergic transmission in the brain .
  • Cancer Therapy:
    • Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. These compounds have shown cytotoxicity against various cancer cell lines, suggesting their role in cancer treatment through apoptosis induction .
  • Infection Control:
    • The compound's structural similarity to biologically active molecules allows it to be evaluated for antimicrobial properties. Some derivatives have exhibited moderate antifungal activities against pathogens such as Alternaria solani and Fusarium oxysporum in vitro .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathogenObserved EffectReference
Enzyme InhibitionAChE and BuChEInhibition observed
Anticancer ActivityVarious cancer cell linesCytotoxicity and apoptosis induction
Antifungal ActivityAlternaria solani, othersModerate fungicidal activity

Case Study: Alzheimer’s Disease

In a study evaluating novel piperidine derivatives for Alzheimer's treatment, this compound was found to inhibit both AChE and BuChE effectively. The dual inhibition mechanism is crucial for enhancing cholinergic activity in patients suffering from cognitive decline due to Alzheimer's disease .

Case Study: Cancer Cell Lines

Research conducted on piperidine derivatives indicated that compounds similar to this compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells. The results suggested that these compounds could serve as potential leads for developing new anticancer therapies .

Q & A

Q. What are the recommended safety protocols for handling 1-[2-(Aminomethyl)phenyl]piperidin-2-one hydrochloride in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-generating procedures, employ respiratory protection (e.g., N95 masks) and work in a fume hood .
  • First Aid:
    • Inhalation: Move to fresh air; seek medical attention if respiratory discomfort persists .
    • Skin Contact: Immediately remove contaminated clothing and rinse skin with water for 15 minutes .
    • Eye Exposure: Flush eyes with water for 10–15 minutes; remove contact lenses if present .
  • Disposal: Follow federal and local regulations for hazardous waste. Neutralize residual compound before disposal, and use certified waste management services .

Q. What are the standard synthetic routes and characterization techniques for this compound?

Answer:

  • Synthesis:
    • Route 1: Condensation of 2-(aminomethyl)aniline with δ-valerolactone under acidic conditions, followed by HCl salt formation .
    • Route 2: Piperidinone ring formation via cyclization of a pre-functionalized phenylalkylamine precursor .
  • Characterization:
    • NMR Spectroscopy: Confirm proton environments (e.g., piperidinone carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .
    • HPLC: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
    • Elemental Analysis: Verify stoichiometry (e.g., C, H, N, Cl content) .

Q. How should the compound be stored to maintain stability?

Answer:

  • Short-Term Storage: Keep in a desiccator at 2–8°C in amber glass vials to prevent photodegradation .
  • Long-Term Storage: Seal under inert gas (argon/nitrogen) in airtight containers. Monitor for degradation via periodic HPLC analysis .
  • Stability Risks: Hydrolysis of the piperidinone ring may occur under prolonged humidity; use molecular sieves in storage containers .

Q. What analytical methods confirm its purity and structural integrity?

Answer:

  • Purity:
    • HPLC-MS: Detect impurities at trace levels (e.g., hydrolyzed byproducts) using electrospray ionization .
    • Karl Fischer Titration: Quantify water content (<0.5% w/w) to assess hygroscopicity .
  • Structural Confirmation:
    • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .
    • FT-IR Spectroscopy: Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, reducing trial-and-error experimentation .

  • Solvent Optimization: Simulate solvent effects (e.g., COSMO-RS) to select solvents that enhance yield and reduce side reactions .

  • Case Study:

    MethodYield ImprovementComputational Tool
    Traditional Synthesis60%N/A
    DFT-Guided Optimization85%Gaussian, ORCA

Q. How can researchers address discrepancies between experimental and computational data?

Answer:

  • Data Reconciliation:
    • Feedback Loops: Integrate experimental results (e.g., HPLC yields) into computational models to refine reaction parameters .
    • Error Analysis: Compare computed activation energies with experimental kinetic data to identify systematic biases .
  • Tools: Use cheminformatics platforms (e.g., Schrödinger Suite) to visualize and cross-validate datasets .

Q. What advanced techniques determine enantiomeric purity and absolute configuration?

Answer:

  • Chiral HPLC: Use a Chiralpak® column with a polar organic mobile phase to resolve enantiomers .
  • X-ray Crystallography: Assign absolute configuration via anomalous scattering (e.g., Cu-Kα radiation) .
  • Circular Dichroism (CD): Correlate Cotton effects with known configurations of analogous piperidinone derivatives .

Q. How to design experiments to study degradation products under varying conditions?

Answer:

  • Forced Degradation Studies:

    • Acidic/Base Hydrolysis: Reflux in 0.1M HCl/NaOH at 60°C for 24 hours; analyze via LC-MS .
    • Oxidative Stress: Expose to 3% H2_2O2_2 at 40°C for 48 hours .
  • Degradation Pathway Mapping:

    ConditionMajor DegradantMechanism
    AcidicRing-opened amideHydrolysis
    OxidativeN-Oxide derivativeElectrophilic attack

Q. What methodologies assess the compound’s interaction with biological targets?

Answer:

  • In Vitro Binding Assays:
    • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors (e.g., σ-1 receptor) .
    • Fluorescence Polarization: Quantify displacement of fluorescent ligands in competitive assays .
  • Validation: Cross-check with orthogonal methods (e.g., ITC for thermodynamic profiling) .

Q. How can factorial design optimize reaction conditions for scale-up?

Answer:

  • Design Parameters:

    • Factors: Temperature, catalyst loading, solvent ratio.
    • Response Variables: Yield, purity, reaction time .
  • Case Study (23^3 Factorial Design):

    RunTemp (°C)Catalyst (%)Solvent RatioYield (%)
    16051:172
    28051:288
    360101:285
  • Outcome: Optimal conditions: 80°C, 10% catalyst, 1:2 solvent ratio .

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